Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate
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Overview
Description
Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate is a chemical compound with the molecular formula C10H10KNO3 and a molecular weight of 231.29 g/mol . This compound is used in various scientific research applications and is known for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate typically involves the reaction of 3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-ol with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and the product is typically obtained as a powder .
Chemical Reactions Analysis
Types of Reactions
Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate include:
- Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-ol
- Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-amine
- Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-thiol .
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique reactivity and properties. This makes it particularly useful in certain chemical reactions and research applications .
Properties
IUPAC Name |
potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.K/c1-2-14-10(13)9(12)7-8-3-5-11-6-4-8;/h3-7,12H,2H2,1H3;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYJNAVNVNOYAX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=NC=C1)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10KNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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